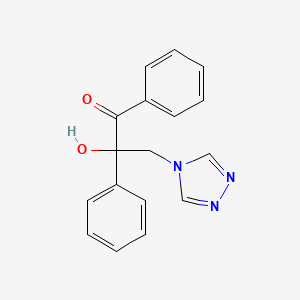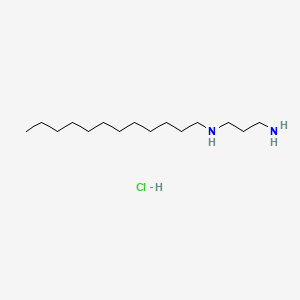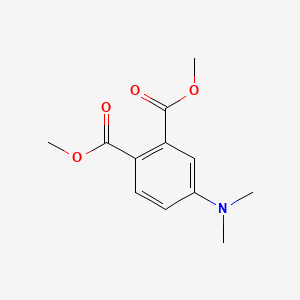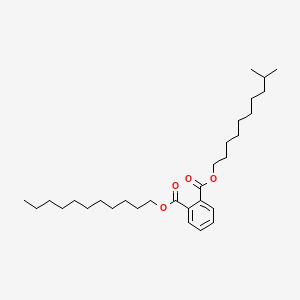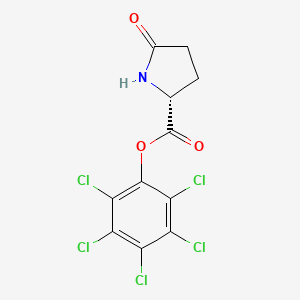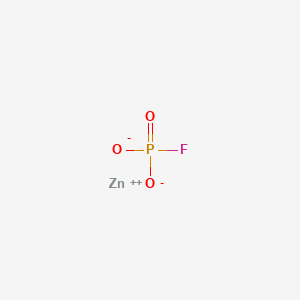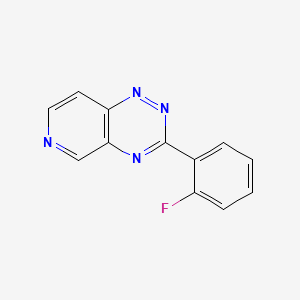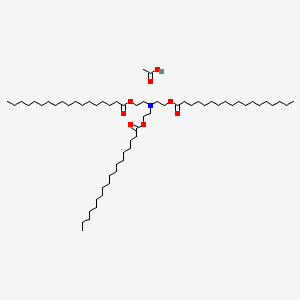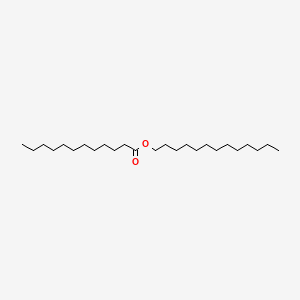
Tridecyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl laurate is an ester compound formed from tridecyl alcohol (1-tridecanol) and lauric acid (dodecanoic acid). It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound forms a barrier on the skin that helps to reduce water loss, thereby providing a moisturizing effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecyl laurate is typically synthesized through an esterification reaction between tridecyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
C13H27OH+C12H24O2→C25H50O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. For example, the esterification can be carried out at a temperature of 110°C with a residence time of 5 minutes, using a catalyst like Amberlyst 15 .
Analyse Chemischer Reaktionen
Types of Reactions: Tridecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products:
Hydrolysis: Tridecyl alcohol and lauric acid.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Tridecyl laurate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive and emulsifier.
Chemical Industry: Employed in the synthesis of other esters and as a lubricant in various applications.
Wirkmechanismus
The primary mechanism of action of tridecyl laurate in cosmetic and pharmaceutical applications is its ability to form a barrier on the skin, reducing water loss and providing a moisturizing effect. This barrier function helps to maintain skin hydration and improve skin texture . In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Methyl laurate: An ester formed from methanol and lauric acid, used in similar applications as tridecyl laurate but with different physical properties.
Sucrose monolaurate: A sugar ester with both hydrophilic and lipophilic properties, used as a surfactant and emulsifier in food and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific combination of tridecyl alcohol and lauric acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent in cosmetic formulations .
Eigenschaften
CAS-Nummer |
36665-67-5 |
|---|---|
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
tridecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
INJZMNQWJIWOEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


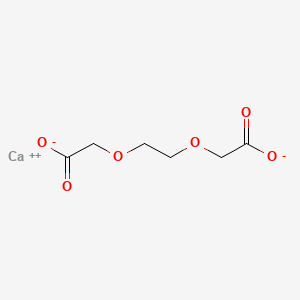

![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
